2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole
Overview
Description
2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole is a heterocyclic compound featuring a fused pyrrole and imidazole ring system with a bromine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole typically involves the bromination of the corresponding pyrrolo[1,2-A]imidazole precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Chloro-5H,6H,7H-pyrrolo[1,2-A]imidazole
- 2-Iodo-5H,6H,7H-pyrrolo[1,2-A]imidazole
- 2-Fluoro-5H,6H,7H-pyrrolo[1,2-A]imidazole
Comparison: Compared to its halogenated analogs, 2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole is unique due to the specific reactivity and steric effects imparted by the bromine atom. This can influence the compound’s chemical behavior and its interactions in biological systems, making it a valuable compound for targeted research .
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-4-9-3-1-2-6(9)8-5/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXJCILXNYCNJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1525619-20-8 | |
Record name | 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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